molecular formula C12H17NO2 B12843703 (S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine

(S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine

Cat. No.: B12843703
M. Wt: 207.27 g/mol
InChI Key: WSQGZLXRHPJYJL-LBPRGKRZSA-N
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Description

(S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine is an organic compound that belongs to the class of phenethylamines It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with cyclopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Final Product: The resulting intermediate is then purified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl(3,5-dimethoxyphenyl)ketone, while reduction may produce cyclopropyl(3,5-dimethoxyphenyl)methanol.

Scientific Research Applications

(S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within cells.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    (3,5-Dimethoxyphenyl)-N-methylmethanamine: Another related compound with distinct chemical properties.

Uniqueness

(S)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogues.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(S)-cyclopropyl-(3,5-dimethoxyphenyl)methanamine

InChI

InChI=1S/C12H17NO2/c1-14-10-5-9(6-11(7-10)15-2)12(13)8-3-4-8/h5-8,12H,3-4,13H2,1-2H3/t12-/m0/s1

InChI Key

WSQGZLXRHPJYJL-LBPRGKRZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](C2CC2)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(C2CC2)N)OC

Origin of Product

United States

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